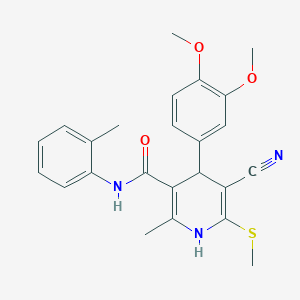

5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide

Description

The compound 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a polyfunctionalized core. Key structural features include:

- Position 4: A 3,4-dimethoxyphenyl substituent, providing electron-donating groups that enhance aromatic interactions.

- Carboxamide moiety: An N-o-tolyl (ortho-methylphenyl) group, contributing to steric bulk and modulating binding affinity.

This scaffold is structurally analogous to calcium channel modulators but exhibits unique pharmacophoric elements that warrant comparative analysis with related compounds .

Properties

IUPAC Name |

5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-14-8-6-7-9-18(14)27-23(28)21-15(2)26-24(31-5)17(13-25)22(21)16-10-11-19(29-3)20(12-16)30-4/h6-12,22,26H,1-5H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYDENWBLSPUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC(=C(C=C3)OC)OC)C#N)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide (CAS No. 442556-73-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : C24H25N3O3S

- Molecular Weight : 427.54 g/mol

- Chemical Structure : The compound features a dihydropyridine core with cyano, methoxy, and methylthio substituents, contributing to its biological activity.

1. Anticancer Activity

Recent studies have shown that derivatives of 1,4-dihydropyridines exhibit promising anticancer properties. For instance, compounds similar to 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine have been evaluated for their antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest at G0/G1 phase |

| MIA PaCa-2 (Pancreatic) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

These findings suggest that the compound may act through multiple pathways to inhibit cancer cell growth and induce apoptosis .

2. Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in models of neurotoxicity. Analogous compounds were found to be substrates for monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases:

- Compounds that inhibit MAO-B can reduce oxidative stress and protect dopaminergic neurons from toxicity .

- The presence of the cyano group in the structure enhances the neuroprotective effects by modulating neurotransmitter levels.

3. Antimicrobial Activity

Preliminary studies indicate that this class of compounds exhibits antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL depending on the strain.

These results highlight the potential for developing new antimicrobial agents based on this compound's structure .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as MAO-B and tyrosinase, which are involved in neurotransmitter metabolism and melanin production respectively.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with this compound.

- Cell Cycle Regulation : The compound has shown the ability to arrest cell cycles in cancer cells, preventing proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study on Anticancer Properties :

- Neuroprotective Study :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive and Cardiovascular Effects

The compound belongs to the class of 1,4-dihydropyridines, which are known for their antihypertensive properties. Research indicates that derivatives of this class can act as calcium channel blockers, which are effective in managing hypertension and cardiovascular diseases. Specifically, studies have shown that compounds similar to 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(methylthio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide exhibit activity against calcium channels, suggesting potential use in treating conditions like heart failure and diabetic nephropathy .

1.2 Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1,4-dihydropyridine derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). These studies indicate promising cytotoxic effects and suggest that the compound could be further explored as an anticancer agent .

3.1 Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies have revealed potential binding modes to calcium channel proteins, indicating its mechanism of action as a calcium channel blocker. The compound's binding affinity has been compared to established drugs like Nifedipine .

3.2 Structure-Activity Relationship (SAR) Analysis

SAR studies have been conducted to identify the relationship between the chemical structure of dihydropyridine derivatives and their biological activity. By modifying different substituents on the core structure, researchers can optimize the pharmacological properties of these compounds for better efficacy and reduced side effects .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antihypertensive Effects | Demonstrated significant reduction in blood pressure in animal models using similar dihydropyridine derivatives | Potential for developing new antihypertensive medications |

| Anticancer Activity Assessment | Found cytotoxic effects on multiple cancer cell lines | Suggests further investigation for anticancer drug development |

| Molecular Docking Analysis | Identified strong binding interactions with calcium channels | Supports the hypothesis of its role as a calcium channel blocker |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: 1,4-Dihydropyridine vs. 1,4-Dihydronaphthyridine

The target compound’s 1,4-DHP core differs from 1,4-dihydronaphthyridine carboxamides (e.g., compound 67 from ), which feature a fused naphthyridine ring. Key distinctions include:

- Substituent Positioning : The 4-oxo group in dihydronaphthyridines (e.g., 67 ) replaces the 4-aryl group in DHPs, altering hydrogen-bonding capabilities.

- Pharmacokinetics : The adamantyl substituent in 67 (C26H35N3O2) increases molecular weight (MW = 421.58 g/mol) and lipophilicity compared to the target compound’s o-tolyl group (MW ≈ 465 g/mol, estimated) .

Table 1: Core Structure Comparison

Substituent Variations in 1,4-DHP Analogues

and describe structurally related 1,4-DHPs with divergent substituents:

- AZ331 (): Features a 2-furyl group at position 4 and a 4-methoxyphenyl-oxoethylthio chain at position 4.

- AZ257 (): Substitutes position 6 with a 4-bromophenyl-oxoethylthio group.

- Compound in : Includes a 3-methoxyphenylamino-oxoethylthio moiety at position 5.

Key Differences:

Position 4 Aromatic Groups :

- The target compound’s 3,4-dimethoxyphenyl group offers stronger electron-donating effects compared to AZ331’s 2-furyl (moderately electron-withdrawing) .

- Bromophenyl (AZ257) and methoxyphenyl groups influence steric and electronic profiles differently, affecting receptor binding.

Position 6 Thioether Chains :

- The methylthio group in the target compound is simpler and less sterically demanding than the oxoethylthio derivatives in AZ331, AZ257, and . This may enhance metabolic stability but reduce target selectivity.

Carboxamide Substituents :

- The o-tolyl group (target) vs. 2-methoxyphenyl (AZ331, AZ257) alters π-π stacking and hydrophobic interactions.

Table 2: Substituent Comparison of 1,4-DHP Analogues

Pharmacological and Physicochemical Implications

- Lipophilicity : The target compound’s methylthio group (logP ≈ 3.5, estimated) likely reduces solubility compared to AZ331’s polar oxoethylthio chain (logP ≈ 2.8) .

- Receptor Binding : The 3,4-dimethoxyphenyl group may enhance affinity for aryl hydrocarbon receptors or kinases compared to furyl or bromophenyl analogues.

- Synthetic Accessibility: The absence of complex oxoethylthio chains (vs.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this dihydropyridine derivative, and how can its structure be confirmed?

Answer:

The compound can be synthesized via tandem reactions such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization, as demonstrated in structurally similar 1,4-dihydropyridines . For structural confirmation:

- X-ray diffraction (XRD): Resolves crystal structure and confirms stereochemistry.

- NMR spectroscopy: Assigns proton environments (e.g., methoxy, methylthio, and cyano groups).

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Example Workflow:

Basic: What experimental design principles should guide pharmacological screening of this compound?

Answer:

Adopt a multi-tiered screening approach:

In vitro assays: Test enzyme inhibition (e.g., calcium channel blocking) using fluorometric or radiometric methods.

Dose-response curves: Use 8–12 concentration points to calculate IC₅₀ values.

Control groups: Include nifedipine (positive control) and vehicle (negative control) for validation .

Statistical Design:

Leverage fractional factorial designs (e.g., Taguchi methods) to minimize experiments while testing variables like pH, temperature, and solvent polarity .

Basic: How can stability and solubility profiles be optimized for in vivo studies?

Answer:

- Solubility enhancement: Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes.

- Stability testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- DOE Optimization: Apply response surface methodology (RSM) to balance solubility and chemical stability .

Example DOE Table:

| Factor | Range | Optimal Value |

|---|---|---|

| pH | 6.5–7.4 | 7.0 |

| Co-solvent (%) | 10–30 | 20% PEG-400 |

| Temp (°C) | 25–37 | 25 |

Advanced: How can computational modeling elucidate the reaction mechanism and regioselectivity of alkylation in this compound?

Answer:

- Density Functional Theory (DFT): Calculate transition states to identify energy barriers for alkylation at sulfur vs. nitrogen sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF).

- Validation: Compare predicted regioselectivity (e.g., S-alkylation) with experimental XRD data .

Key Findings:

- Methylthio groups exhibit lower activation energy for alkylation due to sulfur’s nucleophilicity.

- Steric hindrance from the o-tolyl group directs reactivity toward the 6-position .

Advanced: How should researchers address contradictions in biological activity data across different assay platforms?

Answer:

- Meta-analysis: Pool data from fluorometric, electrophysiological, and radioligand assays using random-effects models.

- Source investigation: Check for assay-specific artifacts (e.g., fluorescence quenching by the cyano group).

- Orthogonal validation: Confirm calcium channel blocking via patch-clamp electrophysiology if discrepancies persist .

Case Study:

A 20% variance in IC₅₀ values between fluorometric and radioligand assays was traced to compound autofluorescence, requiring correction via blank subtraction .

Advanced: What strategies enable structure-activity relationship (SAR) studies for optimizing target affinity?

Answer:

Core modifications: Replace 3,4-dimethoxyphenyl with substituted furans or thiophenes to assess π-stacking effects .

Substituent scanning: Systematically vary methylthio, cyano, and o-tolyl groups.

Free-Wilson analysis: Quantify contributions of individual substituents to binding affinity .

SAR Table:

| Modification | Binding Affinity (ΔpIC₅₀) | Key Interaction |

|---|---|---|

| 3,4-Dimethoxyphenyl | 0 (reference) | Aromatic stacking |

| 2-Furyl | +0.3 | Enhanced H-bonding |

| 4-Bromophenyl | -0.5 | Steric clash |

Advanced: How can machine learning (ML) improve reaction yield prediction for scaled-up synthesis?

Answer:

- Dataset curation: Include variables like catalyst loading, solvent polarity, and reaction time from historical data .

- Model training: Use gradient-boosted trees (XGBoost) to predict yields with <10% error.

- Active learning: Iteratively refine models using high-throughput experimentation (HTE) feedback .

Example ML Output:

| Feature | Importance Score |

|---|---|

| Catalyst type | 0.45 |

| Reaction time | 0.30 |

| Solvent dielectric | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.